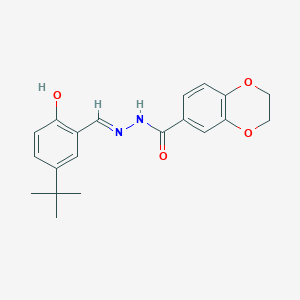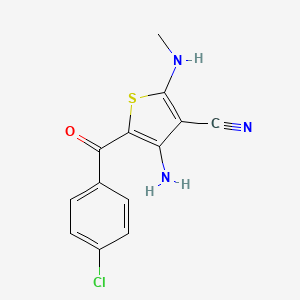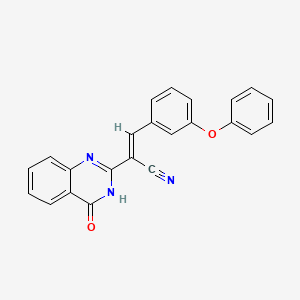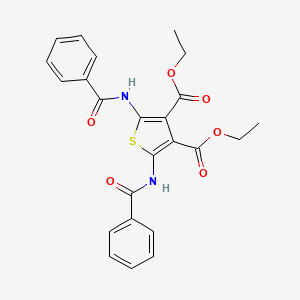
1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride, also known as L755,507, is a selective beta3-adrenergic receptor agonist. It has been widely used in scientific research to study the physiological and biochemical effects of beta3-adrenergic receptor activation.
作用機序
1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride selectively activates the beta3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). Increased levels of cAMP activate protein kinase A (PKA), which leads to the phosphorylation of various proteins involved in lipolysis, thermogenesis, and glucose uptake.
Biochemical and Physiological Effects:
1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride has been shown to increase lipolysis and thermogenesis in adipose tissue, which leads to the breakdown of stored fat and the production of heat. It has also been shown to increase glucose uptake in adipose tissue and skeletal muscle, which improves insulin sensitivity and glucose homeostasis. In animal models, 1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride has been shown to reduce body weight and improve metabolic parameters such as blood glucose, insulin, and lipid levels.
実験室実験の利点と制限
One advantage of using 1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride in lab experiments is its selectivity for the beta3-adrenergic receptor, which allows for specific activation of this receptor without affecting other adrenergic receptors. Another advantage is its well-established synthesis method and purity optimization, which ensures consistent and reliable results. However, one limitation is the potential for off-target effects, as beta3-adrenergic receptors are also expressed in other tissues such as the heart and bladder. Another limitation is the need for specialized equipment and expertise to perform experiments involving 1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride.
将来の方向性
There are several future directions for the study of 1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride. One direction is the investigation of its potential use in the treatment of obesity, diabetes, and other metabolic disorders. Another direction is the study of its effects on other tissues that express beta3-adrenergic receptors, such as the heart and bladder. Additionally, the development of more selective and potent beta3-adrenergic receptor agonists could lead to improved therapeutic options for metabolic disorders.
合成法
1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride is synthesized by the reaction of 2-fluorophenol with 3,5-dimethylpiperidine in the presence of sodium hydride. The resulting product is then reacted with 2-propanol to form 1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride. The synthesis process has been described in detail in scientific literature, and the purity and yield of the product have been optimized through various methods.
科学的研究の応用
1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride has been widely used in scientific research to study the physiological and biochemical effects of beta3-adrenergic receptor activation. It has been shown to increase lipolysis, thermogenesis, and glucose uptake in adipose tissue, as well as improve insulin sensitivity and glucose homeostasis in animal models. 1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride has also been investigated for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
特性
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO2.ClH/c1-12-7-13(2)9-18(8-12)10-14(19)11-20-16-6-4-3-5-15(16)17;/h3-6,12-14,19H,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUZZEGAGXZXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=CC=C2F)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpiperidin-1-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-isobutyl-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6056679.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6056686.png)

![methyl 3-({3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B6056703.png)
![3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056705.png)
![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6056710.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)-3-furamide](/img/structure/B6056714.png)

![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B6056727.png)
![(5S)-5-[(benzyl{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6056737.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6056751.png)
![N-(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B6056761.png)
